Dimethyl 2-oxo-2-phenylethylphosphonate
Description
Dimethyl 2-oxo-2-phenylethylphosphonate is an organophosphorus compound characterized by a phosphonate ester group (dimethoxyphosphoryl) attached to a 2-oxoethyl chain bearing a phenyl substituent. For instance, diethyl derivatives are prepared by reacting 2-bromo-1-arylethanones with triethylphosphite in acetonitrile at 80°C, yielding viscous oils with purities of 80–85% . By analogy, the dimethyl variant likely substitutes triethylphosphite with trimethylphosphite, though reaction yields and conditions may vary.
The compound’s structure combines aromatic (phenyl) and electron-withdrawing (oxo and phosphonate) groups, rendering it reactive in C–C bond-forming reactions and biotransformations.
Properties
CAS No. |
1015-28-7 |
|---|---|
Molecular Formula |
C10H13O4P |
Molecular Weight |
228.18 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-1-phenylethanone |
InChI |
InChI=1S/C10H13O4P/c1-13-15(12,14-2)8-10(11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
MBYFZYKLKDLPEU-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)C1=CC=CC=C1)OC |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Applications
Dimethyl 2-oxo-2-phenylethylphosphonate is primarily used as a reactant in various organic transformations:
- Asymmetric Michael Addition
- Gem-Chlorofluorination
- Cyclocondensation Reactions
- Diazo Transfer Reactions
- Horner-Wadsworth-Emmons Reaction
- Inverse-Electron-Demand Diels-Alder Reactions
Study 1: Oxyphosphorylation Reactions
A recent study explored the use of this compound in oxyphosphorylation reactions involving terminal alkynes. The reaction was catalyzed by copper(II) salts and iron(III) chloride, yielding β-ketophosphonates with moderate to good yields (26–62%). This study highlighted the compound's role in enhancing reaction efficiency and selectivity under optimized conditions .
Study 2: Synthesis of Arylphosphonates
Another investigation focused on the cyclocondensation reactions involving this compound to synthesize arylphosphonates. The study demonstrated that varying reaction conditions, such as temperature and catalyst choice, significantly influenced product yields and selectivity, showcasing its utility in producing valuable intermediates for drug development .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below contrasts dimethyl 2-oxo-2-phenylethylphosphonate with structurally related phosphonates:
Physicochemical Properties
- State and Solubility : Diethyl 2-oxo-2-arylethylphosphonates are viscous oils, while dimethyl (2-oxoheptyl)phosphonate is a clear liquid. The dimethyl-phenyl variant is likely a liquid or low-melting solid .
- Molecular Weight : this compound (estimated C10H13O4P, MW ~244.18) is heavier than its heptyl analog (MW 222.22) due to the phenyl group .
Preparation Methods
Reaction Mechanism and Procedure
This method involves the reaction of 2-bromoacetophenone with dimethyl methylphosphonate in the presence of a strong base, typically sodium hydride (NaH). The mechanism proceeds via nucleophilic substitution, where the deprotonated phosphonate anion attacks the α-carbon of 2-bromoacetophenone, displacing bromide to form the target compound.
-
Reagents : 2-Bromoacetophenone (30 mmol), dimethyl methylphosphonate (33 mmol), NaH (60% dispersion in mineral oil, 33 mmol), tetrahydrofuran (THF, 200 mL).
-
Conditions : The reaction is conducted under nitrogen at 0–5°C. NaH is added slowly to THF, followed by dimethyl methylphosphonate. After 15 minutes, 2-bromoacetophenone is added dropwise.
-
Workup : Quenching with water, extraction with ethyl acetate, and washing with brine.
-
Purification : Silica gel column chromatography using ethyl acetate as the eluent.
Yield : 99% (29.7 mmol).
Key Advantages : High yield, straightforward purification, and compatibility with scale-up.
Condensation with Ethyl Benzoate Under Basic Conditions
Reaction Design and Optimization
An alternative route employs ethyl benzoate and dimethyl methylphosphonate under strongly basic conditions. Here, the phosphonate anion attacks the carbonyl group of ethyl benzoate, leading to transesterification and subsequent formation of the keto-phosphonate.
-
Reagents : Ethyl benzoate (30 mmol), dimethyl methylphosphonate (33 mmol), NaH (33 mmol), THF (200 mL).
-
Conditions : NaH is suspended in THF at 0°C, followed by sequential addition of dimethyl methylphosphonate and ethyl benzoate. The mixture is stirred until completion (monitored by TLC).
-
Workup : Extraction with ethyl acetate and washing with aqueous sodium bicarbonate.
-
Purification : Column chromatography (ethyl acetate).
Yield : 99%.
Notable Features : Avoids halogenated intermediates, making it environmentally favorable.
Bimetallic-Catalyzed Domino Reaction
Catalytic System and Substrate Scope
A novel approach utilizes iron(III) chloride (FeCl₃) and copper(I) triflate (CuOTf) to catalyze the oxyphosphorylation of ethyl cinnamate with dimethyl phosphonate under oxygen atmosphere. While the original study used diethyl phosphonate, substituting dimethyl phosphonate is chemically plausible.
-
Reagents : Ethyl cinnamate (8 mmol), dimethyl phosphonate (20.8 mmol), FeCl₃ (10 mol%), CuOTf (5 mol%), DMSO (10 mL), N,N-diisopropylethylamine (8 mmol).
-
Conditions : Reaction heated to 90°C under O₂ for 24 hours.
-
Workup : Extraction with ethyl acetate and washing with brine.
-
Purification : Flash chromatography (petroleum ether/ethyl acetate = 2:1).
Yield : 68% (adapted from diethyl example).
Mechanistic Insight : The reaction proceeds through radical intermediates, with O₂ serving as a terminal oxidant. Isotopic labeling studies confirm incorporation of oxygen from both O₂ and solvent.
Research Findings and Practical Considerations
Efficiency and Selectivity
Methods 1 and 2 achieve near-quantitative yields under mild conditions, making them preferred for laboratory-scale synthesis. The catalytic method (Method 3), while less efficient, offers a transition-metal-mediated pathway suitable for substrates sensitive to strong bases.
Industrial Applicability
Methods 1 and 2 are readily scalable, with Method 2’s avoidance of halogenated reagents aligning with green chemistry principles. Method 3’s lower yield and catalytic complexity may limit its industrial adoption without further optimization.
Q & A
Q. How can this compound be integrated into broader theoretical frameworks, such as organophosphorus reaction networks?
- Answer : Map its reactivity onto established mechanisms (e.g., Arbuzov or Michaelis-Becker reactions). Use kinetic isotope effects (KIE) or isotopic labeling to trace phosphonate transfer pathways, linking empirical data to theoretical models .
Methodological Notes
- Data Validation : Cross-reference experimental results with computational predictions (e.g., Gaussian or ORCA software) to resolve ambiguities .
- Risk Mitigation : Follow protocols from Prudent Practices in the Laboratory (National Academies Press) for hazard assessments .
- Ethical Compliance : Adhere to institutional safety guidelines and declare synthetic modifications in publications to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
